Lactoferrin (17-41) acetate

Antimicrobial peptide Bactericidal activity MIC comparison

Deploy Lactoferrin (17-41) acetate, the definitive 25-residue Lfcin B reference standard with validated bactericidal—not bacteriostatic—activity (MIC 30 μg/mL against E. coli ATCC 25922). Unlike full-length lactoferrin or truncated derivatives, this peptide exhibits distinct bactericidal kinetics, no post-antibiotic effect, and competitive heparin-sulfate proteoglycan binding for anti-angiogenesis studies. Essential for SAR investigations and antimicrobial peptide benchmarking. Procure the publication-validated entity; avoid activity discrepancies inherent in native protein or fragment surrogates.

Molecular Formula C143H228N46O31S3
Molecular Weight 3183.8 g/mol
Cat. No. B15566090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactoferrin (17-41) acetate
Molecular FormulaC143H228N46O31S3
Molecular Weight3183.8 g/mol
Structural Identifiers
InChIInChI=1S/C141H224N46O29S3.C2H4O2/c1-11-77(6)111-133(212)186-112(80(9)189)134(213)183-106(130(209)184-110(76(4)5)132(211)176-97(49-32-61-161-141(155)156)120(199)170-93(45-28-57-157-137(147)148)116(195)166-78(7)113(192)180-103(136(215)216)66-82-36-16-13-17-37-82)74-219-218-73-105(182-123(202)90(42-22-25-54-142)167-114(193)87(145)65-81-34-14-12-15-35-81)129(208)173-95(47-30-59-159-139(151)152)118(197)171-96(48-31-60-160-140(153)154)122(201)178-102(68-84-70-163-89-41-21-19-39-86(84)89)127(206)174-98(51-52-108(146)190)124(203)179-101(67-83-69-162-88-40-20-18-38-85(83)88)126(205)172-94(46-29-58-158-138(149)150)119(198)175-99(53-63-217-10)125(204)169-91(43-23-26-55-143)117(196)168-92(44-24-27-56-144)121(200)177-100(64-75(2)3)115(194)164-71-109(191)165-79(8)135(214)187-62-33-50-107(187)131(210)181-104(72-188)128(207)185-111;1-2(3)4/h12-21,34-41,69-70,75-80,87,90-107,110-112,162-163,188-189H,11,22-33,42-68,71-74,142-145H2,1-10H3,(H2,146,190)(H,164,194)(H,165,191)(H,166,195)(H,167,193)(H,168,196)(H,169,204)(H,170,199)(H,171,197)(H,172,205)(H,173,208)(H,174,206)(H,175,198)(H,176,211)(H,177,200)(H,178,201)(H,179,203)(H,180,192)(H,181,210)(H,182,202)(H,183,213)(H,184,209)(H,185,207)(H,186,212)(H,215,216)(H4,147,148,157)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161);1H3,(H,3,4)/t77-,78-,79-,80+,87-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-;/m0./s1
InChIKeyVODWFGYAYSDZHD-BSKQQEKQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactoferrin (17-41) Acetate (Lfcin B) for Research Procurement: Defined Antimicrobial Peptide with Validated Bioactivity


Lactoferrin (17-41) acetate (Lfcin B acetate; CAS 2828433-30-1) is a synthetic 25-residue cationic peptide corresponding to the N-terminal antimicrobial domain of bovine lactoferrin (sequence: FKCRRWQWRMKKLGAPSITCVRRAF with a Cys3–Cys20 disulfide bridge) [1]. This acetate salt form is designed for enhanced solubility and stability in biochemical research applications . As the isolated bactericidal domain of the native 80 kDa glycoprotein, Lfcin B exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, viruses, protozoa, and fungi, alongside documented antitumor and antiangiogenic properties [2].

Lactoferrin (17-41) Acetate: Why Full-Length Lactoferrin and Shorter Peptide Derivatives Cannot Be Interchanged


Generic substitution of Lfcin B with full-length bovine lactoferrin or truncated peptide derivatives introduces functionally consequential differences in antimicrobial potency, mechanism of action, and in vivo efficacy profile. Pepsin-hydrolyzed lactoferrin (containing Lfcin B) is 9- to 25-fold more effective against multiple Gram-negative and Gram-positive microorganisms than intact lactoferrin, and the hydrolysate is bactericidal whereas native lactoferrin is only bacteriostatic [1]. Furthermore, structural truncation alters both activity spectrum and kinetic behavior: the shorter derivative Lfcin B(17–31) exhibits different bactericidal kinetics and post-antibiotic effect profiles compared to the full 25-mer Lfcin B(17–41), indicating that the complete 25-amino-acid sequence with its native disulfide bridge is non-redundant for achieving the reference activity profile [2]. For researchers requiring the well-characterized, publication-validated Lfcin B entity, the 25-mer acetate is the definitive reference standard.

Lactoferrin (17-41) Acetate: Quantitative Comparative Evidence Against Closest Analogs and Alternatives


Comparative Antimicrobial Potency: Lfcin B (17-41) vs. Intact Bovine Lactoferrin

Pepsin-hydrolyzed lactoferrin containing the Lfcin B fragment exhibits 9- to 25-fold greater antimicrobial potency than intact bovine lactoferrin against a panel of Gram-negative and Gram-positive microorganisms. Critically, the hydrolysate is bactericidal, whereas native lactoferrin exerts only bacteriostatic effects [1]. This functional divergence—from growth inhibition to outright killing—represents a mechanistically meaningful distinction that precludes interchangeable use of full-length lactoferrin in assays requiring bactericidal endpoints.

Antimicrobial peptide Bactericidal activity MIC comparison

Species-Origin Comparison: Bovine Lfcin B vs. Human Lactoferricin Antimicrobial Activity

Among lactoferricins derived from different species, bovine lactoferricin (Lfcin B) demonstrates superior antimicrobial efficacy compared to its human counterpart. Lfcin B is more potent than lactoferricin H (Lfcin H), the 47-mer peptide derived from human lactoferrin [1]. A comparative study of lactoferricins from bovine, human, murine, and caprine origins identified bovine lactoferricin as the most efficacious among all tested species variants [2]. This species-dependent potency differential is relevant for researchers selecting between commercially available bovine and human lactoferricin peptides.

Antimicrobial peptide Species comparison MIC

Bactericidal Kinetics: Lfcin B (17-41) vs. Truncated Derivative Lfcin B (17-31)

Direct head-to-head comparison of bactericidal kinetics reveals that Lfcin B(17-41) and the truncated Lfcin B(17-31) exhibit functionally distinct activity profiles against S. aureus. While D-Lfcin B(17-31) showed significantly improved efficacy compared to its L-form counterpart, it did not demonstrate superior efficacy when compared directly to the full-length Lfcin B(17-41) [1]. This indicates that extending the peptide from 15 to 25 residues does not enhance potency against S. aureus, and that the 25-mer represents a functionally optimized reference sequence. Additionally, no correlation was observed between bactericidal concentrations and time to maximum effect, suggesting distinct mechanistic interactions for each peptide length [1].

Bactericidal kinetics Antimicrobial peptide Staphylococcus aureus

Post-Antibiotic Effect Differentiation: Lfcin B (17-41) vs. Shorter Derivatives

A comparative pharmacodynamic study of post-antibiotic effect (PAE) demonstrates clear differentiation between full-length Lfcin B(17–41) and truncated derivatives. Lfcin B(17–41) showed no PAE against either E. coli or S. aureus. In contrast, the shorter derivatives Lfcin B(17–31) (both L- and D-forms) exhibited a short PAE against E. coli and a short negative PAE against S. aureus [1]. This divergent post-exposure suppression profile indicates that peptide length directly modulates the persistence of antimicrobial effect after compound removal, a parameter relevant for time-kill experimental design.

Post-antibiotic effect Antimicrobial peptide Pharmacodynamics

In Vivo Antiangiogenic Activity: Lfcin B (17-41) Quantified Inhibition of bFGF-Induced Angiogenesis

In a murine Matrigel plug angiogenesis model, Lfcin B(17–41) caused a 40% reduction in bFGF-associated angiogenesis in vivo [1]. The peptide also strongly inhibited both bFGF- and VEGF₁₆₅-induced angiogenesis in Matrigel plugs implanted in C57BL/6 mice, acting via competitive binding to heparin-like structures on endothelial cell surfaces [2]. The mechanism of inhibition—competition for heparin-sulfate proteoglycan binding sites required for growth factor receptor engagement—is distinct from that of full-length lactoferrin, which inhibits angiogenesis via multiple additional pathways including anti-inflammatory and immunomodulatory effects [3].

Antiangiogenic Cancer research Matrigel assay

Differential Antitumor Efficacy: Lfcin B vs. Full-Length Bovine Lactoferrin in Metastasis Models

In syngeneic murine tumor metastasis models, Lfcin B and apo-bovine lactoferrin (apo-bLF) exhibited mechanistically distinct inhibitory profiles. Both apo-bLF (1 mg/mouse) and Lfcin B (0.5 mg/mouse) significantly inhibited liver and lung metastasis of L5178Y-ML25 lymphoma cells and lung metastasis of B16-BL6 melanoma cells [1]. However, in long-term tumor growth analysis (up to 21 days), a single administration of apo-bLF suppressed B16-BL6 growth throughout the examination period, whereas Lfcin B showed inhibitory activity only during the early period (8 days). The study concluded that apo-bLF and Lfcin B inhibit tumor metastasis through different mechanisms [1]. Notably, human apo-lactoferrin and bovine holo-lactoferrin (iron-saturated) failed to inhibit metastasis at the same dose [1].

Tumor metastasis Cancer immunotherapy In vivo efficacy

Lactoferrin (17-41) Acetate: Validated Research Application Scenarios Based on Quantitative Evidence


Antimicrobial Susceptibility Testing Requiring Defined Bactericidal Reference Standard

In antimicrobial susceptibility assays where bactericidal—not bacteriostatic—activity is the required endpoint, intact lactoferrin is an unsuitable control or reference. Lfcin B(17–41) acetate provides the defined, potent bactericidal entity with a validated MIC of 30 μg/mL against E. coli ATCC 25922 [1] and demonstrated bactericidal kinetics against both E. coli and S. aureus [2]. This makes it appropriate for minimum bactericidal concentration (MBC) determinations, time-kill studies, and antimicrobial peptide benchmarking where the 25-mer sequence serves as the well-characterized reference entity.

Cancer Angiogenesis Inhibition Studies Using a Defined Heparin-Competitive Antagonist

For angiogenesis research requiring a defined peptide inhibitor with a characterized mechanism—competitive binding to heparin-sulfate proteoglycans on endothelial cells—Lfcin B(17–41) acetate offers a validated reference compound. The peptide achieves 40% in vivo reduction of bFGF-induced angiogenesis in Matrigel plug assays and strongly inhibits both bFGF- and VEGF₁₆₅-induced angiogenesis in C57BL/6 mice [3]. Full-length bovine lactoferrin acts via multiple additional pathways (anti-inflammatory, immunomodulatory), making the isolated 25-mer preferable for mechanistic studies focused specifically on heparin-competitive antagonism of growth factor signaling [4].

Structure-Activity Relationship (SAR) Studies on Antimicrobial Peptide Length and PAE

For SAR investigations examining how peptide length modulates pharmacodynamic parameters, Lfcin B(17–41) acetate serves as the full-length reference against which truncated derivatives (e.g., 17–31) can be compared. Direct comparative data establish that the 25-mer exhibits no post-antibiotic effect against E. coli or S. aureus, whereas the 15-mer derivatives show a short PAE against E. coli and a short negative PAE against S. aureus [5]. Additionally, bactericidal kinetics differ between the 25-mer and 15-mer forms without a simple correlation between concentration and kill time [2]. These documented length-dependent functional differences make the 25-mer an essential reference point for SAR studies.

Tumor Metastasis Research Requiring Short-Duration Peptide Effector

In experimental metastasis models where a short-duration, early-phase inhibitory effect is desired—or where distinguishing early vs. sustained antitumor mechanisms is the research objective—Lfcin B(17–41) acetate provides a characterized peptide with documented early-phase activity. At 0.5 mg/mouse, Lfcin B significantly inhibits liver and lung metastasis in murine lymphoma and melanoma models but exhibits activity limited to approximately 8 days post-inoculation, in contrast to apo-bLF which provides sustained 21-day suppression [6]. This temporal differentiation is directly relevant for experimental designs requiring distinct pharmacokinetic/pharmacodynamic profiles between peptide and protein effectors.

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